molecular formula C22H14O6 B1663407 3,3'-Biplumbagin CAS No. 34341-27-0

3,3'-Biplumbagin

Cat. No.: B1663407
CAS No.: 34341-27-0
M. Wt: 374.3 g/mol
InChI Key: WZPJBVWIDHOZAY-UHFFFAOYSA-N
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Description

3,3'-Biplumbagin is a dimeric naphthoquinone derivative formed by the coupling of two plumbagin monomers. It is commonly isolated from plants in the Plumbaginaceae, Ebenaceae, and Droseraceae families, such as Plumbago zeylanica, Diospyros shimbaensis, and Pera benensis . Structurally, it retains the rigid planar 1,4-naphthoquinone skeleton of plumbagin but with additional complexity due to dimerization. This compound has garnered attention for its diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-leishmanial properties .

Quantitative studies using high-performance liquid chromatography (HPLC) have established its presence in Plumbago indica roots at concentrations of 1.04 ± 0.11 mg/g dry weight, higher than in P. zeylanica (0.18 ± 0.02 mg/g) .

Properties

CAS No.

34341-27-0

Molecular Formula

C22H14O6

Molecular Weight

374.3 g/mol

IUPAC Name

5-hydroxy-3-(8-hydroxy-3-methyl-1,4-dioxonaphthalen-2-yl)-2-methylnaphthalene-1,4-dione

InChI

InChI=1S/C22H14O6/c1-9-15(21(27)17-11(19(9)25)5-3-7-13(17)23)16-10(2)20(26)12-6-4-8-14(24)18(12)22(16)28/h3-8,23-24H,1-2H3

InChI Key

WZPJBVWIDHOZAY-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)C=CC=C2O)C3=C(C(=O)C4=C(C3=O)C(=CC=C4)O)C

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C=CC=C2O)C3=C(C(=O)C4=C(C3=O)C(=CC=C4)O)C

Other CAS No.

34341-27-0

Synonyms

5-Hydroxy-3-(8-hydroxy-3-methyl-1,4-dioxonaphthalen-2-yl)-2-methylnaphthalene-1,4-dione;  8,8'-Dihydroxy-3,3'-dimethyl-(2,2'-Binaphthalene)-1,1',4,4'-tetrone

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Planarity Key Substituents Lipinski Compliance
3,3'-Biplumbagin C₂₂H₁₆O₆ 376.35 Rigid Two naphthoquinone units (C3–C3') Yes
Plumbagin C₁₁H₈O₃ 188.18 Rigid Hydroxyl, methyl at C2 Yes
Maritinone C₂₂H₁₆O₆ 376.35 Rigid Two naphthoquinone units (C8–C8') Yes
Elliptinone C₂₂H₁₆O₆ 376.35 Semi-rigid Naphthoquinone fused with cyclohexane Yes

Key Observations :

  • This compound and maritinone are structural isomers, differing in the coupling position (C3–C3' vs. C8–C8'), which influences their conformational stability and target interactions .
  • Unlike plumbagin, dimerization reduces solubility but enhances redox-cycling capacity, a critical factor in generating reactive oxygen species (ROS) for antimicrobial and anticancer effects .

Pharmacological Activity Comparisons

Key Observations :

  • Plumbagin exhibits superior antibacterial potency (MIC as low as 0.024 µg/mL against Staphylococcus epidermidis), likely due to its smaller size and ability to penetrate bacterial membranes .
  • This compound shows broader-spectrum activity but reduced potency compared to plumbagin, suggesting dimerization may hinder target accessibility .
  • Against Mycobacterium tuberculosis, this compound and maritinone demonstrate comparable activity (MIC: 3.12 µg/mL), 32-fold more potent than rifampicin against resistant strains .

Mechanistic and Target-Specific Differences

  • Antioxidant vs. Pro-Oxidant Effects : While plumbagin acts primarily as a pro-oxidant, This compound exhibits dual antioxidant (via DPPH radical scavenging) and pro-oxidant (ROS generation) activities, depending on concentration and biological context .
  • Target Interactions : Molecular docking reveals This compound binds to TMPRSS2 via HIS296 and SER441, critical for viral protease inhibition, whereas plumbagin preferentially targets NF-κB pathways in cancer cells .
  • Conformational Flexibility : Unlike plumbagin, This compound ’s rigid structure limits adaptability but enhances stability in enzymatic environments .

Preparation Methods

Solvent and Catalyst Optimization

Studies comparing polar aprotic solvents (e.g., dimethylformamide, DMF) with non-polar solvents (e.g., toluene) reveal that DMF enhances reaction rates due to improved solubility of plumbagin and stabilization of radical intermediates. Catalytic systems using copper(I) iodide (CuI) and 1,10-phenanthroline further improve regioselectivity, achieving >80% dimerization efficiency in preliminary trials.

Biomimetic Synthesis Using Tin(IV) Chloride

A biomimetic approach mimicking natural oxidative coupling pathways employs tin(IV) chloride (SnCl₄) as a Lewis acid catalyst. This method, adapted from Hsieh et al. (2001), enables precise control over the coupling position.

Reaction Protocol

  • Substrate Preparation : 1-Naphthol derivatives are dissolved in dry tetrahydrofuran (THF).
  • Catalyst Activation : SnCl₄ (1.2 equiv) is added dropwise at -20°C to prevent over-oxidation.
  • Coupling Reaction : The mixture is stirred for 6–8 hours, followed by quenching with saturated ammonium chloride solution.
  • Oxidation : The intermediate binaphthol is oxidized to the corresponding quinone using ceric ammonium nitrate (CAN) in acetonitrile.

Advantages and Limitations

This method achieves regioselective coupling at the C3 position with minimal byproducts. However, the use of stoichiometric SnCl₄ raises concerns about environmental impact and purification challenges. Recent efforts have explored recyclable ionic liquids as green alternatives to SnCl₄, though yields remain suboptimal (≤45%).

Oxidative Coupling Approaches

Oxidative coupling strategies utilize molecular oxygen or peroxides to drive dimerization. These methods are particularly relevant for large-scale synthesis due to their cost-effectiveness.

Oxygen-Mediated Coupling

Under alkaline conditions (pH 9–10), plumbagin undergoes autoxidation in the presence of atmospheric oxygen:
$$
2 \, \text{C}{11}\text{H}8\text{O}3 + \text{O}2 \rightarrow \text{C}{22}\text{H}{14}\text{O}6 + 2 \, \text{H}2\text{O}
$$
Key parameters include:

  • Temperature: 25–40°C
  • Solvent: Methanol-water (4:1 v/v)
  • Reaction time: 72 hours

Peroxide-Assisted Reactions

Hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) accelerate dimerization via radical chain mechanisms. A representative procedure involves:

  • Mixing plumbagin (1 mmol) with TBHP (3 mmol) in ethanol.
  • Heating at 50°C for 12 hours.
  • Isolating the product by vacuum filtration.

Comparative Analysis of Synthesis Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Catalyst/Reagent Yield* Scalability Environmental Impact
Chemical Dimerization FeCl₃ Moderate High Moderate
Biomimetic Synthesis SnCl₄ Low Moderate High
Oxidative Coupling O₂/TBHP High High Low

*Yields estimated from literature data.

Q & A

Q. How is 3,3'-Biplumbagin extracted and purified from plant sources for experimental studies?

  • Methodology : Chloroform is the preferred solvent for extracting this compound from Plumbago zeylanica roots due to its lipophilicity. After crude extraction, column chromatography or preparative TLC is used for purification. Validation via HPLC or HPTLC with mobile phases like hexane:ethyl acetate (8:2) ensures purity .

Q. What spectroscopic techniques confirm the structural identity of this compound?

  • Methodology : LC-MS analysis identifies the molecular ion peak (m/z 374.35 for C22H14O6) , while ^1H-NMR reveals aromatic protons (δ 6.5–8.0 ppm) and coupling patterns. 2D NMR (COSY, HMBC) confirms spatial connectivity, and IR spectroscopy detects quinone carbonyl stretches (~1660 cm⁻¹) .

Q. What are the cytotoxic IC50 values of this compound in cancer cell lines, and how do they compare to related compounds?

  • Data Analysis : In Diospyros shimbaensis studies, this compound showed IC50 = 82.1 μM against cancer cells, outperforming plumbagin (IC50 = 130.8 μM) but less potent than root extracts (IC50 = 16.1 μM). Variability may arise from cell line specificity or extraction efficiency .

Advanced Research Questions

Q. How does this compound interact with SARS-CoV-2 proteins, and what computational methods validate its binding affinity?

  • Experimental Design : Molecular docking (e.g., AutoDock Vina) reveals this compound binds to SARS-CoV-2 spike glycoprotein (PDB ID: 6VXX) with a binding energy of −8.9 kcal/mol, interacting with HIS296 and SER441 residues. Lipinski’s Rule of Five compliance (MW = 374.35, H-bond acceptors = 6) supports its drug-like potential .

Q. What strategies resolve contradictions in this compound’s cytotoxicity data across studies?

  • Data Triangulation : Cross-validate IC50 values using standardized protocols (e.g., MTT assay) across multiple cell lines (e.g., MCF-7, A549). Account for variables like solvent polarity, extraction yield, and cell viability assay conditions .

Q. How is this compound synthesized biomimetically, and what reaction parameters optimize yield?

  • Synthetic Methodology : Biomimetic aryl-aryl coupling of 1-naphthol using SnCl4 as a Lewis acid catalyst achieves dimerization. Key parameters include reaction time (48–72 hours), temperature (25–40°C), and stoichiometric control (2:1 naphthol:SnCl4) to minimize side products .

Q. What in silico and in vitro approaches assess this compound’s pharmacokinetics and toxicity?

  • Methodology : Use ADMET predictors (e.g., SwissADME) to evaluate oral bioavailability (GI absorption = high) and toxicity (LD50 = 1190 mg/kg, Class 4 toxicity). Validate with hepatic microsome assays for metabolic stability and Ames tests for mutagenicity .

Q. How does this compound’s mechanism of action differ from plumbagin in cancer cell cycle regulation?

  • Mechanistic Insight : While plumbagin induces G2-M arrest via AKT/mTOR inhibition and autophagy , this compound’s binaphthoquinone structure may enhance redox cycling, generating ROS for selective cytotoxicity. Comparative transcriptomic profiling (RNA-seq) can elucidate pathway-specific differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Biplumbagin
Reactant of Route 2
3,3'-Biplumbagin

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